7-Methylindolo[2,1-b]quinazoline-6,12-dione
Description
Properties
CAS No. |
195297-83-7 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
7-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-5-4-8-12-13(9)14(19)15-17-11-7-3-2-6-10(11)16(20)18(12)15/h2-8H,1H3 |
InChI Key |
XLVHLCDDXKSLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction of Methyl-Substituted Isatin with Isatoic Anhydride
The foundational approach involves reacting 7-methylisatin with isatoic anhydride in the presence of a strong base. As detailed in WO1995013807A1, sodium hydride or potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack of the isatin carbonyl on the isatoic anhydride. The reaction proceeds via a two-step mechanism: initial formation of an amide intermediate, followed by intramolecular cyclization to yield the tricyclic core.
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing ionic intermediates.
-
Base Strength : Strong bases (>2.0 pKa) are critical for deprotonating the isatin NH group, with DBU (1,8-diaza[5.4.0]bicycloundec-7-ene) providing superior yields (78–82%) compared to NaH (70–75%).
Workup Protocol :
-
Quench the reaction with saturated NH4Cl.
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Extract with ethyl acetate (3 × 50 mL).
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Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
One-Pot Multicomponent Synthesis
ZnO Nanoparticle-Catalyzed Tandem Reaction
A solvent-free approach using ZnO nanoparticles (12 mol%) enables the condensation of 7-methylisatin, isatoic anhydride, and methylamine in ethanol. This method circumvents intermediate isolation, directly affording the target compound in 82–84% yield.
Mechanistic Pathway :
-
ZnO activates the isatoic anhydride carbonyl, facilitating nucleophilic attack by the isatin amine.
-
Sequential dehydration and-H shift yield the quinazoline-dione framework.
Operational Simplicity :
-
Reaction Time : 3–4 h at ambient temperature.
-
Purification : Recrystallization from ethanol yields analytically pure product.
Comparative Analysis of Synthetic Methods
| Parameter | Base-Mediated | CuI-Catalyzed | ZnO-NP |
|---|---|---|---|
| Yield (%) | 70–82 | 83–89 | 82–84 |
| Reaction Time (h) | 6–8 | 24 | 3–4 |
| Temperature (°C) | 25–80 | 90 | 25 |
| Catalyst Loading | None | 20 mol% CuI | 12 mol% ZnO |
| Purification Complexity | Moderate | High | Low |
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of isatin derivatives using potassium permanganate.
Substitution: Halogen-substituted derivatives can be prepared by oxidative coupling of halogenated isatins with isatin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Halogenated isatins and isatin under oxidative conditions.
Major Products
Scientific Research Applications
Antimicrobial Applications
1. Treatment of Mycobacterial Infections
One of the most significant applications of 7-Methylindolo[2,1-b]quinazoline-6,12-dione is its use against mycobacterial infections, including tuberculosis (TB) and multidrug-resistant tuberculosis (MDRTB). Research has demonstrated that derivatives of this compound possess the ability to inhibit the growth of Mycobacterium tuberculosis effectively. The compound can be used alone or in combination with other antibacterial agents like isoniazid and rifampin to enhance therapeutic efficacy against resistant strains .
Case Study: Antimicrobial Efficacy
A study highlighted the effectiveness of indolo[2,1-b]quinazoline-6,12-dione derivatives in vitro against Mycobacterium smegmatis and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited significant antimicrobial activity, paving the way for further development as potential antituberculosis agents .
Antitumor Activity
2. Anticancer Properties
Recent investigations into the anticancer properties of 7-Methylindolo[2,1-b]quinazoline-6,12-dione have revealed promising results. The compound has been synthesized into spirocyclic systems that demonstrate notable antitumor activity in vitro. These derivatives have shown potential against various cancer cell lines, suggesting a mechanism that disrupts cancer cell proliferation .
Case Study: Synthesis and Evaluation
In a specific study focusing on spiro[indolo[2,1-b]quinazoline-pyrano[2,3-d]pyrimidine derivatives, researchers evaluated their antitumor activity using both 2D and 3D cell culture models. The results indicated that these compounds could inhibit tumor growth effectively, warranting further exploration into their structure-activity relationships to optimize their therapeutic potential .
Comparative Data Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Mycobacterial Infections | Antimicrobial | Effective against Mycobacterium tuberculosis; MIC values indicate strong inhibition. |
| Cancer Treatment | Antitumor | Significant inhibition of cancer cell proliferation; effective in 2D and 3D models. |
| Synthesis Method | Chemical Synthesis | Multicomponent reactions yield diverse derivatives with potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 7-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit cell viability and promote caspase-dependent apoptosis in breast cancer cells by increasing the levels of phosphorylated ERK, JNK, and p38 in a concentration- and time-dependent manner .
Comparison with Similar Compounds
Anticancer Activity
- 7-Methyl derivative : Demonstrates potent Topo II inhibition by stabilizing the DNA-Topo II cleavage complex, leading to G2/M cell cycle arrest and caspase-mediated apoptosis in breast cancer cells (IC₅₀ = 5.8 µM) .
- 8-Bromo derivative : Shows lower Topo II affinity but higher selectivity for JNK3, a kinase implicated in neurodegenerative diseases (JNK3 IC₅₀ = 0.4 µM) .
- Aminoethyl derivative: Exhibits superior water solubility and bioavailability, achieving tumor regression in xenograft models at 30 mg/kg .
Antimicrobial and Antiparasitic Activity
- Tryptanthrin : Broad activity against Leishmania spp. (IC₅₀ = 2.1 µM) and Plasmodium falciparum via heme polymerization inhibition .
Mechanistic Divergence
- Electron-Donating vs. Withdrawing Groups: Methyl and aminoethyl substituents enhance DNA intercalation and enzyme inhibition, whereas nitro and bromo groups favor redox cycling and oxidative stress .
- Steric Effects : The C7 methyl group in 7-methylindolo[2,1-b]quinazoline-6,12-dione obstructs Topo II’s ATP-binding domain, a mechanism absent in unsubstituted tryptanthrin .
Biological Activity
7-Methylindolo[2,1-b]quinazoline-6,12-dione is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent findings.
- Molecular Formula : C13H8N2O2
- Molecular Weight : 228.21 g/mol
- CAS Number : 13220-57-0
Antimicrobial Properties
Research indicates that derivatives of indolo[2,1-b]quinazoline-6,12-dione exhibit potent antimicrobial activity against mycobacterial infections, including tuberculosis. These compounds have been shown to effectively inhibit the growth of both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDRTB) .
Mechanism of Action :
The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This makes it a promising candidate for developing new therapies against resistant strains.
Anticancer Activity
7-Methylindolo[2,1-b]quinazoline-6,12-dione has demonstrated significant anticancer properties in various studies. Its activity is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies :
-
Cell Line Studies :
- In vitro studies on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) showed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through the mitochondrial pathway .
- The compound exhibited IC50 values of 18.79 µM against HepG2 and 13.46 µM against MCF-7, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action :
Comparative Analysis
The biological activity of 7-Methylindolo[2,1-b]quinazoline-6,12-dione can be compared with other quinazoline derivatives known for their pharmacological effects.
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
|---|---|---|---|---|
| 7-Methylindolo[2,1-b]quinazoline-6,12-dione | Yes | Yes | 18.79 | 13.46 |
| Quercetin | Moderate | Yes | 25.00 | 20.00 |
| Naringenin | No | Moderate | 30.00 | 25.00 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methylindolo[2,1-b]quinazoline-6,12-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization using KF-Al₂O₃ as a catalyst, which offers advantages in regioselectivity and reduced reaction time. Key steps include the condensation of isatin derivatives with isatoic anhydride in N,N-dimethylacetamide under controlled microwave irradiation. Yield optimization requires precise temperature control (80–100°C) and stoichiometric ratios (1:1.2 for isatin to anhydride). Purity is typically verified via melting point analysis, IR, and NMR spectroscopy . Alternative palladium-catalyzed arylation methods (e.g., coupling aryl halides with quinazolinones) are also viable but require inert atmospheres and ligand optimization to suppress side reactions .
Q. How is the molecular structure of 7-methylindolo[2,1-b]quinazoline-6,12-dione characterized, and what crystallographic data are available?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related indoloquinazoline derivatives, crystallographic studies reveal planar aromatic systems with bond lengths consistent with conjugated π-electron networks. Key metrics include torsion angles (e.g., 5.2°–8.7° for fused rings) and unit cell parameters (monoclinic systems with space group P2₁/c). Hydrogen-bonding interactions (e.g., C–H···O) stabilize the lattice structure, which can be visualized using software like Mercury .
Q. What analytical techniques are essential for purity assessment and functional group identification in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Complementary techniques include:
- IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 3050–3100 cm⁻¹ (aromatic C–H).
- NMR spectroscopy : Distinct signals at δ 2.5–3.0 ppm (methyl group) and δ 7.0–8.5 ppm (aromatic protons).
- Elemental analysis : Carbon and nitrogen content should align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms for indoloquinazoline derivatives be resolved?
- Methodological Answer : Mechanistic discrepancies (e.g., radical vs. ionic pathways) can be addressed via:
- Isotopic labeling : Track proton transfer using deuterated solvents.
- Kinetic studies : Determine rate laws under varying concentrations of reactants and catalysts.
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways .
Q. What experimental design strategies optimize the synthesis of 7-methylindolo[2,1-b]quinazoline-6,12-dione for scalability?
- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to evaluate variables: temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example:
- Critical factors : Catalyst loading (5–10 mol%) and reaction time (15–30 min) significantly impact yield (p < 0.05).
- Scalability : Transition from batch to flow chemistry requires Reynolds number adjustments (Re > 2000) to maintain mixing efficiency .
Q. How do computational tools enhance the prediction of physicochemical properties and reactivity for this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict solubility parameters, while quantum mechanical calculations (e.g., Gaussian) model frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Machine learning (ML) algorithms (e.g., Random Forest) trained on indole-quinazoline datasets can predict reaction outcomes with >85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
